molecular formula C9H11NO2S B11791231 Methyl 2-cyclobutylthiazole-5-carboxylate

Methyl 2-cyclobutylthiazole-5-carboxylate

Cat. No.: B11791231
M. Wt: 197.26 g/mol
InChI Key: DUFIUTBIOVQQGJ-UHFFFAOYSA-N
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Description

Methyl 2-cyclobutylthiazole-5-carboxylate is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules. The compound features a thiazole ring, which consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of the cyclobutyl group adds to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-cyclobutylthiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclobutylamine with α-bromoacetyl chloride to form an intermediate, which then undergoes cyclization with thiourea to yield the thiazole ring. The final step involves esterification with methanol to produce the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-cyclobutylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

    Substitution: Formation of halogenated thiazoles.

Scientific Research Applications

Methyl 2-cyclobutylthiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-cyclobutylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and RNA can lead to anticancer properties by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

    2-Methylthiazole: Known for its flavoring properties.

    Thiazole-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.

    2-Aminothiazole: Investigated for its antimicrobial properties.

Comparison: Methyl 2-cyclobutylthiazole-5-carboxylate stands out due to the presence of the cyclobutyl group, which imparts unique steric and electronic properties. This makes it a valuable compound for the development of new drugs and agrochemicals, as it can interact differently with biological targets compared to other thiazole derivatives.

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

methyl 2-cyclobutyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C9H11NO2S/c1-12-9(11)7-5-10-8(13-7)6-3-2-4-6/h5-6H,2-4H2,1H3

InChI Key

DUFIUTBIOVQQGJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(S1)C2CCC2

Origin of Product

United States

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